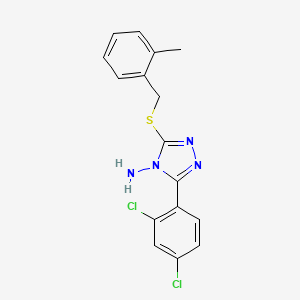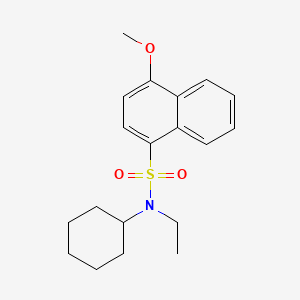
N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide (CEMNS) is a chemical compound that belongs to the family of sulfonamides. It has been widely used in scientific research for various purposes, including as a fluorescent probe, a pH sensor, and an inhibitor of carbonic anhydrase.
作用机制
The mechanism of action of N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide as a fluorescent probe and pH sensor is based on its ability to undergo a conformational change in response to changes in the environment. When N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide binds to metal ions or experiences a change in pH, it undergoes a change in its fluorescence intensity, which can be detected using spectroscopic techniques. The mechanism of action of N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide as an inhibitor of carbonic anhydrase is based on its ability to bind to the active site of the enzyme and block its activity.
Biochemical and Physiological Effects:
N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide has been shown to have minimal toxicity and does not have any known side effects. However, it is important to note that the biochemical and physiological effects of N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide are dependent on the specific application and concentration used. For example, in the case of carbonic anhydrase inhibition, N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide has been shown to decrease the rate of carbon dioxide hydration, which can have implications for acid-base balance in the body.
实验室实验的优点和局限性
One of the main advantages of N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide is its high sensitivity and selectivity for metal ions and pH changes. It is also relatively easy to synthesize and has a low cost compared to other fluorescent probes. However, one limitation of N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide is its limited solubility in water, which can make it difficult to use in aqueous environments. In addition, N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide has a relatively short fluorescence lifetime, which can limit its use in certain applications.
未来方向
There are several future directions for the use of N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide in scientific research. One potential area of research is the development of new applications for N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide as a fluorescent probe and pH sensor. Another area of research is the optimization of the synthesis method to improve the yield and solubility of N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide. Finally, there is potential for the use of N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease.
合成方法
The synthesis of N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide involves the reaction of cyclohexylamine, ethylamine, and 4-methoxynaphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide as a white solid with a yield of around 70%.
科学研究应用
N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide has been used in various scientific research fields due to its unique properties. It has been used as a fluorescent probe to detect the presence of metal ions such as zinc and copper. N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide has also been used as a pH sensor due to its pH-dependent fluorescence. In addition, N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide has been used as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
属性
IUPAC Name |
N-cyclohexyl-N-ethyl-4-methoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-3-20(15-9-5-4-6-10-15)24(21,22)19-14-13-18(23-2)16-11-7-8-12-17(16)19/h7-8,11-15H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQPOCQFHUNOGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Hydroxyethyl)sulfinyl]benzoic acid](/img/structure/B2946364.png)


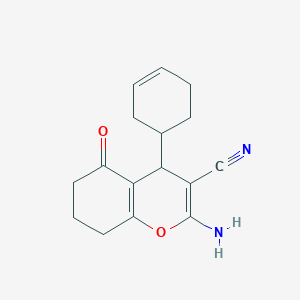
![(3-Ethylphenyl)-[(3-methyl-1,2-oxazol-5-yl)methyl]cyanamide](/img/structure/B2946372.png)
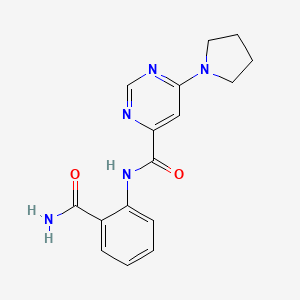


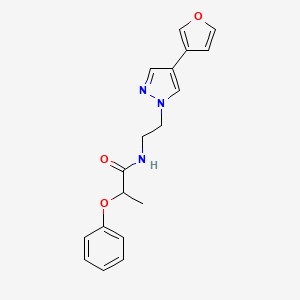
![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)propanoic acid](/img/structure/B2946378.png)
![6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B2946379.png)

![1-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone](/img/structure/B2946383.png)
